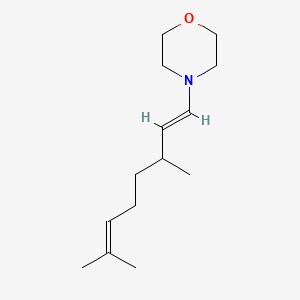

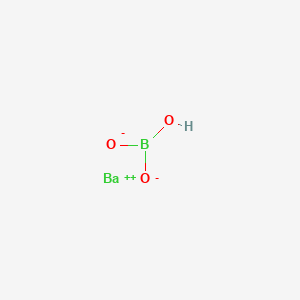

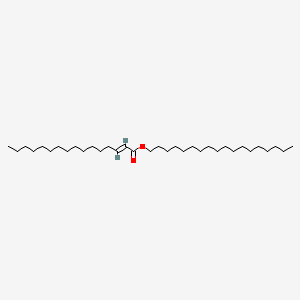

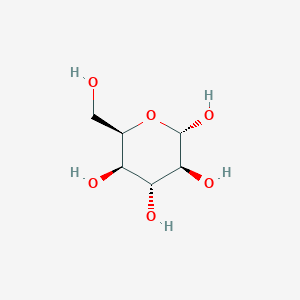

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an important carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. D-glucose is a primary source of energy for living organisms and plays a crucial role in cellular respiration and metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-glucose can be synthesized through various methods, including:

Hydrolysis of Starch: Starch, a polysaccharide, can be hydrolyzed using acids or enzymes to produce D-glucose. The reaction typically involves heating starch with hydrochloric acid or using enzymes like amylase and glucoamylase under controlled conditions.

Isomerization of D-fructose: D-fructose can be isomerized to D-glucose using an enzyme called glucose isomerase. This process is commonly used in the production of high-fructose corn syrup.

Industrial Production Methods

Industrially, D-glucose is produced primarily through the enzymatic hydrolysis of starch. The process involves:

Liquefaction: Starch is gelatinized by heating and then partially hydrolyzed using alpha-amylase to produce shorter chains of glucose polymers.

Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce D-glucose.

Purification: The resulting glucose solution is purified through filtration, decolorization, and ion-exchange processes to obtain high-purity D-glucose.

Analyse Des Réactions Chimiques

Types of Reactions

D-glucose undergoes various chemical reactions, including:

Oxidation: D-glucose can be oxidized to form gluconic acid, glucaric acid, or glucuronic acid, depending on the oxidizing agent and conditions.

Reduction: Reduction of D-glucose using reducing agents like sodium borohydride produces sorbitol, a sugar alcohol.

Substitution: D-glucose can undergo substitution reactions to form derivatives like glucose pentaacetate when reacted with acetic anhydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water, nitric acid, and enzymes like glucose oxidase.

Reduction: Sodium borohydride or catalytic hydrogenation using a metal catalyst like nickel.

Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.

Major Products

Oxidation: Gluconic acid, glucaric acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Glucose pentaacetate.

Applications De Recherche Scientifique

D-glucose has numerous applications in scientific research, including:

Chemistry: Used as a standard for calibrating instruments and in the synthesis of various organic compounds.

Biology: Essential for studying cellular respiration, metabolism, and energy production in cells.

Medicine: Used in intravenous solutions to provide energy to patients and in diagnostic tests like glucose tolerance tests.

Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.

Mécanisme D'action

D-glucose exerts its effects primarily through its role in cellular respiration and metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. D-glucose also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate for biosynthetic reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

D-fructose: A ketohexose and an isomer of D-glucose, commonly found in fruits and honey.

D-galactose: An aldohexose similar to D-glucose but with a different arrangement of hydroxyl groups.

Mannose: An aldohexose that differs from D-glucose in the configuration of the hydroxyl group on the second carbon.

Uniqueness

D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike D-fructose and D-galactose, D-glucose is the primary energy source for most organisms and is directly involved in critical metabolic pathways.

Propriétés

Numéro CAS |

7282-82-8 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |

Clé InChI |

WQZGKKKJIJFFOK-RDQKPOQOSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)